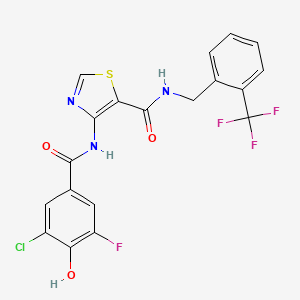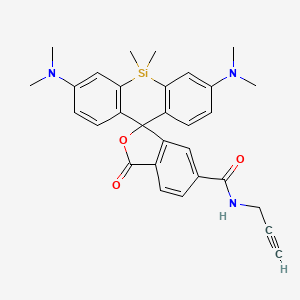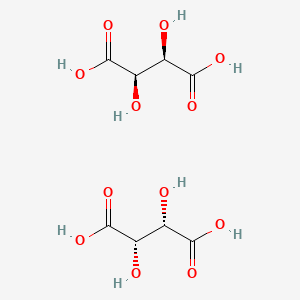
L(+)-tartaric acid; L-(+)-tartaric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanedioic acid, 2,3-dihydroxy-, (2R,3R)-rel-, also known as (2R,3R)-2,3-dihydroxybutanedioic acid, is a stereoisomer of tartaric acid. This compound is a naturally occurring organic acid found in various plants, particularly in grapes. It is widely used in the food and beverage industry as an acidulant and antioxidant. The compound is also significant in the field of chemistry due to its chiral properties, making it a valuable reagent in asymmetric synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid can be achieved through several methods. One common method involves the oxidation of maleic acid using potassium permanganate under acidic conditions. Another method includes the hydrolysis of dimethyl (2R,3R)-2,3-dihydroxybutanedioate, which is obtained by the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with methanol .
Industrial Production Methods
Industrial production of (2R,3R)-2,3-dihydroxybutanedioic acid typically involves the fermentation of glucose by specific strains of fungi, such as Aspergillus niger. This biotechnological approach is preferred due to its cost-effectiveness and environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to oxalic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of (2R,3R)-2,3-dihydroxybutanedioic acid can yield butanediol.
Esterification: Reaction with alcohols in the presence of an acid catalyst forms esters, such as dimethyl (2R,3R)-2,3-dihydroxybutanedioate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Esterification: Methanol and sulfuric acid as a catalyst.
Major Products
Oxidation: Oxalic acid.
Reduction: Butanediol.
Esterification: Dimethyl (2R,3R)-2,3-dihydroxybutanedioate.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2,3-dihydroxybutanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a resolving agent for racemic mixtures.
Biology: Serves as a standard for calibrating instruments in biochemical assays.
Medicine: Investigated for its potential antioxidant properties and its role in chelation therapy.
Industry: Employed in the food and beverage industry as an acidulant and stabilizer.
Wirkmechanismus
The mechanism by which (2R,3R)-2,3-dihydroxybutanedioic acid exerts its effects involves its ability to chelate metal ions, thereby preventing oxidative damage. The compound interacts with various molecular targets, including enzymes and metal ions, to inhibit oxidative stress and stabilize reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DL-Tartaric acid: A racemic mixture of both enantiomers of tartaric acid.
Meso-tartaric acid: A stereoisomer of tartaric acid with a plane of symmetry.
Dimethyl (2R,3R)-2,3-dihydroxybutanedioate: An ester derivative of (2R,3R)-2,3-dihydroxybutanedioic acid.
Uniqueness
(2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its specific stereochemistry, which imparts distinct chiral properties. This makes it particularly valuable in asymmetric synthesis and as a resolving agent for racemic mixtures. Its natural occurrence and biotechnological production also contribute to its significance in various industries .
Eigenschaften
Molekularformel |
C8H12O12 |
|---|---|
Molekulargewicht |
300.17 g/mol |
IUPAC-Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,3S)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/2C4H6O6/c2*5-1(3(7)8)2(6)4(9)10/h2*1-2,5-6H,(H,7,8)(H,9,10)/t2*1-,2-/m10/s1 |
InChI-Schlüssel |
SXFBQAMLJMDXOD-AWYRBWEBSA-N |
Isomerische SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12363780.png)
![6Lac[6]Met](/img/structure/B12363786.png)
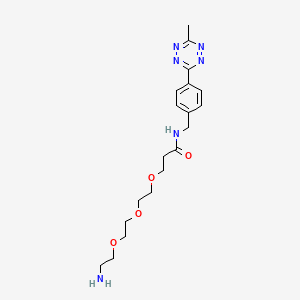
![4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12363806.png)
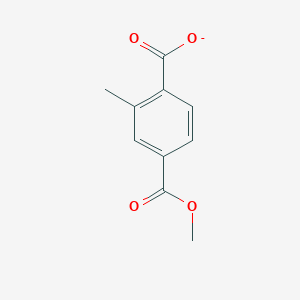
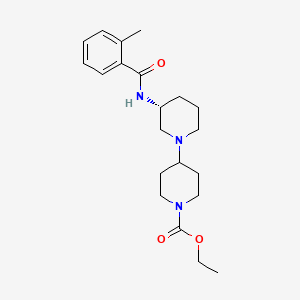
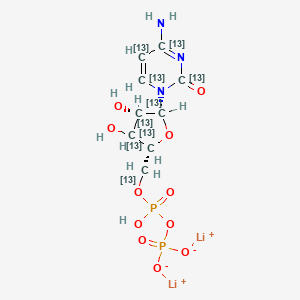
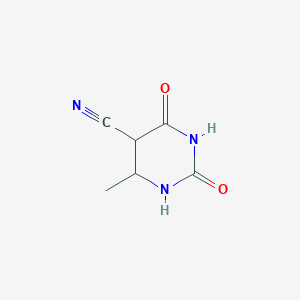
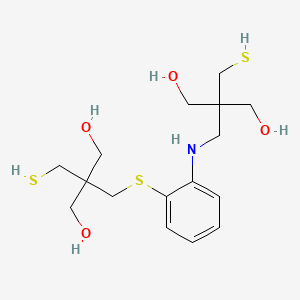
![disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12363849.png)
![4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile](/img/structure/B12363850.png)
